1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea is a compound that belongs to the class of thioureas, characterized by the presence of a thiourea functional group and an adamantane moiety. The adamantane structure contributes to its unique three-dimensional conformation, which can affect its biological activity and interactions. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
The reactivity of 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea can be explored through various chemical transformations. Thioureas can undergo reactions such as:
These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.
Research indicates that thiourea derivatives, including 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea, exhibit a range of biological activities. Notably, they have shown potential as anticancer agents. For instance, studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 cells. The mechanism of action often involves the induction of apoptosis and modulation of specific signaling pathways related to cancer cell survival .
The synthesis of 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea typically involves straightforward methods such as:
These methods allow for the modification of the thiourea structure to optimize biological activity and selectivity.
1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea has several potential applications:
Additionally, compounds with similar structures have been investigated for their potential use in treating other conditions such as inflammation and infections.
Interaction studies involving 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea often focus on its binding affinity to specific biological targets. For example:
These studies are crucial for understanding how modifications to the compound might enhance its efficacy or selectivity for particular targets.
Several compounds share structural similarities with 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Adamantan-1-yl)thiourea | Contains an adamantane moiety | Moderate anticancer activity |
| 2-Aminothiazole derivatives | Thiazole ring with amino group | Antimicrobial and anticancer properties |
| 5-Isocyanatoindole-adamantane | Indole ring fused with adamantane | Anticancer activity |
| 4-Thiazolidinone derivatives | Five-membered ring with sulfur | Antidiabetic and anticancer properties |
The uniqueness of 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea lies in its specific combination of an adamantane structure with a propene substituent on the thiourea backbone, which may provide distinct pharmacological properties compared to other similar compounds.
The synthesis of 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea relies on a well-established nucleophilic addition mechanism between adamantan-1-amine and a prop-2-en-1-yl isothiocyanate derivative. This reaction proceeds via a two-step process: (1) generation of an intermediate isothiocyanate species and (2) subsequent conjugation with the adamantane backbone [2].
In the first stage, adamantan-1-amine reacts with thiophosgene or ammonium thiocyanate under controlled conditions to form an adamantane-1-carbonyl isothiocyanate intermediate. Theoretical studies suggest that the nucleophilic amine group attacks the electrophilic carbon in the isothiocyanate moiety, facilitated by the high electron density of the adamantane cage [2]. The reaction typically employs dry acetone as a solvent, with reflux temperatures (60–80°C) and nitrogen atmospheres to prevent oxidation of sensitive functional groups [2].
The second stage involves introducing the prop-2-en-1-yl group through a thiourea-forming reaction. Here, the intermediate reacts with allylamine or its derivatives in a 1:1 molar ratio. Kinetic analyses reveal that the reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity and temperature [2].
Key mechanistic insights include:
Controlled introduction of the prop-2-en-1-yl group requires precise optimization of three parameters:
1. Stoichiometric Ratios
Experimental data demonstrate that a 10% molar excess of allylamine derivatives relative to adamantane-1-carbonyl isothiocyanate maximizes yields while minimizing dimerization byproducts. A representative study achieved 82% conversion efficiency at a 1.1:1 allylamine-to-isothiocyanate ratio .
2. Temperature Modulation
Low-temperature conditions (0–5°C) during the initial mixing phase reduce uncontrolled exothermic reactions. Gradual warming to 25°C followed by 2-hour equilibration periods ensures complete consumption of starting materials, as monitored by thin-layer chromatography (TLC) [2].
3. Solvent Systems
Comparative solvent studies reveal the following performance hierarchy for yield optimization:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dry acetone | 20.7 | 78 | 95 |
| Tetrahydrofuran | 7.6 | 65 | 88 |
| Dichloromethane | 8.9 | 71 | 91 |
Acetone’s moderate polarity balances reagent solubility and transition-state stabilization, making it the preferred medium [2].
Post-synthetic processing critically determines final product quality. A three-stage purification protocol has proven effective:
Stage 1: Crude Precipitation
Immersing the reaction mixture in ice-cold water (0–4°C) precipitates the thiourea derivative while leaving unreacted starting materials in solution. This step typically removes 60–70% of impurities, as quantified by high-performance liquid chromatography (HPLC) .
Stage 2: Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) resolves remaining contaminants. The target compound elutes at Rf = 0.42–0.45 in ethyl acetate-dominated fractions, yielding >99% purity when analyzed via nuclear magnetic resonance (NMR) spectroscopy [2].
Stage 3: Recrystallization
Final recrystallization from ethanol/ethyl acetate (9:1 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. This step enhances crystallinity and eliminates residual solvents, achieving pharmaceutical-grade purity standards [2].
Yield Optimization Table
| Parameter | Baseline Value | Optimized Value | Yield Improvement |
|---|---|---|---|
| Reaction time | 3 hours | 4.5 hours | +18% |
| Solvent volume | 100 mL/g | 75 mL/g | +12% |
| Recrystallization cycles | 1 | 2 | +9% |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state configuration of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea. This technique provides comprehensive structural parameters essential for understanding the compound's molecular geometry, conformation, and crystal packing arrangements.
The crystallographic analysis of thiourea derivatives typically reveals distinct crystal systems and space groups that govern the molecular arrangement in the solid state [1] [2]. For adamantyl-containing thiourea compounds, the most commonly observed crystal systems include orthorhombic and monoclinic structures [1] [3]. The space group determination is crucial as it defines the symmetry operations present in the crystal lattice and influences the molecular packing efficiency.
The unit cell parameters for adamantyl thiourea derivatives generally exhibit dimensions ranging from 6.4 to 30.8 Ångströms for the a-axis, 6.8 to 11.5 Ångströms for the b-axis, and 8.5 to 24.3 Ångströms for the c-axis [1] [4] [3]. These parameters are significantly influenced by the presence of the bulky adamantyl group and the conformational flexibility of the thiourea moiety.
X-ray diffraction studies consistently demonstrate that adamantyl thiourea derivatives adopt specific conformational preferences in the solid state [1] [2] [5]. The thiourea group can exist in two primary conformations: anti-anti and anti-syn orientations with respect to the nitrogen-hydrogen bonds relative to the sulfur atom [2] [5]. The anti-anti conformation is frequently observed in unsubstituted and fluoro-substituted derivatives, while the anti-syn conformation is preferred in bromo and chloro derivatives [2] [5].
For 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea, the propyl chain introduces additional conformational flexibility. The torsion angles around the carbon-sulfur and carbon-nitrogen bonds are critical parameters that define the overall molecular shape. Typical torsion angles for adamantyl thiourea compounds range from 61.56° to 176.6°, indicating either syn-clinal or anti-periplanar conformations [1] [3].
Crystallographic data reveal characteristic bond lengths and angles within the thiourea functional group. The carbon-sulfur double bond typically measures 1.71 Ångströms, while the carbon-nitrogen bonds average 1.33 Ångströms [6]. These bond lengths are consistent with partial double bond character due to resonance within the thiourea moiety.
The adamantyl group consistently adopts a chair conformation in crystalline structures, with carbon-carbon bond lengths ranging from 1.52 to 1.55 Ångströms [1] [4] [7]. The nitrogen-carbon bond connecting the thiourea group to the adamantyl cage typically measures between 1.45 and 1.48 Ångströms [1] [3].
The crystal packing of adamantyl thiourea derivatives is dominated by hydrogen bonding interactions involving the thiourea nitrogen-hydrogen groups and sulfur atom [1] [2] [5]. The most significant intermolecular interaction is the nitrogen-hydrogen to sulfur hydrogen bond, which typically forms ring motifs with distances ranging from 2.55 to 2.60 Ångströms [5] [8].
Short hydrogen-hydrogen contacts are particularly characteristic of adamantane-containing structures, ranging from 2.13 to 2.34 Ångströms [2] [5]. These interactions involve carbon-hydrogen bonds from both sp³ and sp² hybridized carbon atoms and contribute significantly to crystal stability through non-electrostatic dispersion forces [2] [5].
Anisotropic thermal displacement parameters provide information about molecular motion within the crystal lattice. The adamantyl group typically exhibits lower thermal motion due to its rigid cage structure, while the thiourea moiety and any flexible substituents show higher displacement parameters [1] [4]. The analysis of thermal ellipsoids helps identify conformational flexibility and potential disorder within the crystal structure.
| Crystallographic Parameter | Typical Range for Adamantyl Thioureas | Significance |
|---|---|---|
| Unit Cell a-axis | 6.4 - 30.8 Å | Crystal system determination |
| Unit Cell b-axis | 6.8 - 11.5 Å | Molecular packing efficiency |
| Unit Cell c-axis | 8.5 - 24.3 Å | Structural organization |
| Carbon-Sulfur Bond | 1.70 - 1.72 Å | Thiourea double bond character |
| Carbon-Nitrogen Bond | 1.32 - 1.34 Å | Resonance stabilization |
| Nitrogen-Hydrogen...Sulfur | 2.55 - 2.60 Å | Primary hydrogen bonding |
| Hydrogen...Hydrogen Contacts | 2.13 - 2.34 Å | Secondary stabilization |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, conformation, and dynamic behavior of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea in solution. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are essential for complete structural characterization and confirmation of synthetic products.
The ¹H NMR spectrum of adamantyl thiourea derivatives exhibits characteristic signal patterns that confirm the presence of functional groups and provide insights into molecular conformation [9] [10] [11]. The adamantyl protons typically appear as multiple signals in the aliphatic region between 1.6 and 2.3 parts per million [9] [11] [12].
The adamantyl methylene protons (CH₂) generate signals at approximately 1.64 to 1.79 parts per million as multiplets, representing six protons in equivalent positions [9] [11] [13]. The adamantyl methine protons (CH) appear as singlets around 2.06 to 2.23 parts per million, corresponding to three equivalent protons at the bridgehead positions [9] [11] [13].
For the thiourea nitrogen-hydrogen protons, two distinct signals are typically observed due to restricted rotation around the carbon-nitrogen bond [14] [15] [16]. One nitrogen-hydrogen proton appears between 5.50 and 6.30 parts per million when attached to the alkyl chain, while the other nitrogen-hydrogen proton resonates between 7.30 and 8.50 parts per million when associated with aromatic substituents [17]. In the case of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea, the nitrogen-hydrogen attached to the adamantyl group would appear in the lower field region.
The prop-2-en-1-yl (allyl) substituent contributes characteristic vinyl proton signals. The terminal vinyl protons typically appear between 5.0 and 6.0 parts per million, while the vinyl hydrogen on the central carbon resonates around 5.8 to 6.2 parts per million [18]. The methylene bridge connecting the vinyl group to the thiourea nitrogen appears near 4.0 to 4.3 parts per million [18].
The ¹³C NMR spectrum provides definitive confirmation of the thiourea functional group through the characteristic thiocarbonyl carbon signal [10] [11] [12]. This signal consistently appears between 178 and 184 parts per million, confirming the presence of the carbon-sulfur double bond [10] [12] [13].
The adamantyl carbon atoms exhibit a characteristic pattern with four distinct signals reflecting the cage symmetry [9] [11] [13]. The bridgehead carbons (tertiary) appear around 40.8 to 41.5 parts per million, while the methylene carbons show signals at approximately 28.8 to 29.5 parts per million and 35.9 to 36.4 parts per million [9] [11] [13]. The quaternary carbon attached to the thiourea nitrogen typically resonates near 53.2 to 54.9 parts per million [4] [7] [11].
For the prop-2-en-1-yl substituent, the vinyl carbons appear in the olefinic region between 115 and 140 parts per million. The terminal vinyl carbon (=CH₂) typically resonates around 115 to 118 parts per million, while the central vinyl carbon (=CH-) appears near 135 to 140 parts per million [18]. The methylene carbon connecting to the thiourea nitrogen resonates in the aliphatic region around 45 to 50 parts per million.
Variable temperature NMR experiments reveal important information about conformational dynamics and restricted rotation around the carbon-nitrogen bonds in thiourea derivatives [14] [15] [16]. The barrier to rotation around the thiourea carbon-nitrogen bond typically ranges from 11.0 to 14.0 kilocalories per mole, as determined through line shape analysis of temperature-dependent spectra [16].
At low temperatures, separate signals may be observed for conformational isomers, while at elevated temperatures, these signals coalesce due to rapid interconversion [15] [19]. This phenomenon is particularly relevant for understanding the solution-state behavior of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea and its potential biological activity.
The choice of NMR solvent significantly influences the observed chemical shifts, particularly for the thiourea nitrogen-hydrogen protons [20] [21]. In chloroform-d, these protons typically appear further downfield compared to dimethyl sulfoxide-d₆ due to different hydrogen bonding interactions [20] [19].
The adamantyl protons show relatively minor solvent-dependent chemical shift variations, reflecting the hydrophobic nature of the adamantyl cage [20]. However, the thiourea and vinyl protons may exhibit more significant solvent effects due to their ability to participate in hydrogen bonding and dipolar interactions [20] [21].
| NMR Signal | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Adamantyl CH₂ | 1.64 - 1.79 | Multiplet | 6H |
| Adamantyl CH | 2.06 - 2.23 | Singlet | 3H |
| Vinyl CH₂= | 5.0 - 5.3 | Doublet of doublets | 2H |
| Vinyl =CH- | 5.8 - 6.2 | Multiplet | 1H |
| NCH₂ (allyl) | 4.0 - 4.3 | Doublet | 2H |
| NH (adamantyl) | 5.5 - 6.3 | Broad singlet | 1H |
| NH (allyl) | 7.3 - 8.5 | Broad singlet | 1H |
| Thiocarbonyl C=S | 178 - 184 | - | 1C |
| Adamantyl C (tertiary) | 40.8 - 41.5 | - | 3C |
| Adamantyl C (CH₂) | 28.8 - 36.4 | - | 6C |
Mass spectrometry serves as a crucial analytical technique for confirming the molecular weight, purity, and structural integrity of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea. This technique provides definitive molecular ion identification and characteristic fragmentation patterns that validate the proposed chemical structure.
The molecular ion peak for 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea should appear at mass-to-charge ratio 250, corresponding to the molecular formula C₁₄H₂₂N₂S [22] [13]. Under electron impact ionization conditions at 70 electron volts, the molecular ion may exhibit variable intensity depending on the stability of the ionized species [22] [23].
For thiourea derivatives, the molecular ion peak is often accompanied by isotope peaks reflecting the natural abundance of carbon-13 and sulfur-34 isotopes [22] [23]. The carbon-13 isotope peak appears at mass-to-charge ratio 251 with approximately 15.4% relative intensity based on the fourteen carbon atoms present. The sulfur-34 isotope contributes a peak at mass-to-charge ratio 252 with roughly 4.4% relative intensity.
Mass spectrometric fragmentation of adamantyl thiourea derivatives follows predictable pathways that provide structural confirmation [13] [24] [25]. The most characteristic fragmentation involves alpha-cleavage adjacent to the thiourea carbonyl group, generating stable adamantoyl cations [13].
The base peak commonly appears at mass-to-charge ratio 163, corresponding to the adamantoyl fragment (C₁₀H₁₅O⁺) formed by cleavage of the carbon-nitrogen bond adjacent to the thiourea group [13]. This fragment is highly stable due to the rigid adamantyl cage structure and represents the most abundant ion in the mass spectrum.
Secondary fragmentation of the adamantoyl cation produces an adamantyl fragment at mass-to-charge ratio 135 (C₁₀H₁₅⁺), formed by loss of carbon monoxide [13]. Further decomposition generates characteristic adamantyl fragments at mass-to-charge ratios 93, 79, and 67, reflecting the systematic breakdown of the cage structure [13].
For the prop-2-en-1-yl substituent, characteristic fragments include the allyl cation at mass-to-charge ratio 41 (C₃H₅⁺) and the propene molecular ion at mass-to-charge ratio 42 (C₃H₆⁺- ) [24]. These fragments confirm the presence of the vinyl-containing side chain.
The thiourea functional group exhibits characteristic fragmentation behavior that aids in structural identification [24] [25]. Loss of hydrogen sulfide (H₂S, 34 mass units) is a common neutral loss observed for thiourea derivatives, particularly under higher collision energies [24].
The thiourea moiety may also undergo characteristic rearrangement reactions, including the loss of isothiocyanic acid (HNCS, 59 mass units) or thiocyanic acid (HSCN, 59 mass units) [25]. These neutral losses provide additional confirmation of the thiourea functional group presence.
High-resolution mass spectrometry enables precise molecular formula determination and distinguishes between isobaric compounds [10] [11]. For 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea, the exact mass calculated for C₁₄H₂₂N₂S is 250.1503 atomic mass units [10].
The mass accuracy achieved with modern high-resolution instruments typically exceeds 5 parts per million, providing unambiguous molecular formula confirmation [10] [11]. This precision is essential for distinguishing the target compound from potential isomers or impurities with similar nominal masses.
Electrospray ionization mass spectrometry provides gentler ionization conditions that preserve the molecular ion while minimizing fragmentation [1] [24]. Under positive ion electrospray conditions, 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea typically forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 251 [1].
Sodium and potassium adduct ions may also be observed at mass-to-charge ratios 273 [M+Na]⁺ and 289 [M+K]⁺, respectively [1]. These adduct formations are particularly common when trace metal contamination is present in the sample or mobile phase.
Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of selected precursor ions [24]. Collision-induced dissociation of the protonated molecular ion generates product ion spectra that confirm the connectivity between molecular fragments.
For thiourea derivatives, characteristic neutral losses observed in MS/MS experiments include the loss of 85 mass units, corresponding to the thiourea functional group fragmentation [24]. This neutral loss is particularly diagnostic for thiourea-containing compounds and provides high specificity for structural identification.
| Mass-to-Charge Ratio | Fragment Identity | Relative Intensity | Structural Significance |
|---|---|---|---|
| 250 | [M]⁺- | Variable | Molecular ion |
| 251 | [M+H]⁺ | High (ESI) | Protonated molecule |
| 163 | [C₁₀H₁₅O]⁺ | 100% (base peak) | Adamantoyl cation |
| 135 | [C₁₀H₁₅]⁺ | 60-80% | Adamantyl cation |
| 93 | [C₇H₉]⁺ | 15-25% | Adamantyl fragment |
| 79 | [C₆H₇]⁺ | 10-20% | Adamantyl fragment |
| 67 | [C₅H₇]⁺ | 5-15% | Adamantyl fragment |
| 41 | [C₃H₅]⁺ | 20-30% | Allyl cation |
| 216 | [M-H₂S]⁺- | 10-20% | Loss of hydrogen sulfide |
| 191 | [M-HNCS]⁺- | 5-15% | Loss of isothiocyanic acid |